Chemical structure and IUPAC name of 2-Formyl-4-(3-nitrophenyl)phenol
Chemical structure and IUPAC name of 2-Formyl-4-(3-nitrophenyl)phenol
Abstract
This technical guide provides a comprehensive overview of 2-Formyl-4-(3-nitrophenyl)phenol, a substituted salicylaldehyde with significant potential as a versatile intermediate in synthetic organic chemistry and a scaffold for the development of novel therapeutic agents. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A robust, proposed synthetic protocol via Suzuki-Miyaura cross-coupling is presented, complete with a detailed experimental workflow and mechanistic insights. Furthermore, this guide offers a thorough analysis of the expected spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on established data from structurally analogous compounds. The potential biological activities and applications, particularly in the realms of antimicrobial and anticancer research, are discussed, drawing parallels with related nitro-substituted phenolic compounds. Finally, a comprehensive section on safety protocols and handling procedures is provided to ensure the responsible use of this compound in a research setting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of 2-Formyl-4-(3-nitrophenyl)phenol in their scientific endeavors.
Chemical Identity and Physicochemical Properties
2-Formyl-4-(3-nitrophenyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a formyl group at the 2-position and a 3-nitrophenyl group at the 4-position.
Chemical Structure
The chemical structure of 2-Formyl-4-(3-nitrophenyl)phenol is depicted below:
Caption: Chemical structure of 2-Formyl-4-(3-nitrophenyl)phenol.
IUPAC Name and Synonyms
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IUPAC Name: 2-hydroxy-5-(3-nitrophenyl)benzaldehyde[1]
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Synonyms: 2-Formyl-4-(3-nitrophenyl)phenol[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO₄ | PubChem[1] |
| Molecular Weight | 243.22 g/mol | PubChem[1] |
| Appearance | Expected to be a yellow solid | Based on similar nitroaromatic aldehydes[2] |
| Melting Point | Not available. Melting points of similar isomers range from 125-143 °C. | [2][3] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. | General chemical principles |
| XLogP3-AA | 3.1 | PubChem[1] |
Synthesis of 2-Formyl-4-(3-nitrophenyl)phenol
The synthesis of 2-Formyl-4-(3-nitrophenyl)phenol can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and a halide or triflate, offering high yields and excellent functional group tolerance.[4][5] The proposed synthetic route involves the coupling of 5-bromo-2-hydroxybenzaldehyde with 3-nitrophenylboronic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Formyl-4-(3-nitrophenyl)phenol.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established Suzuki-Miyaura coupling procedures for similar substrates.[6]
Materials:
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5-bromo-2-hydroxybenzaldehyde
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3-nitrophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with Sphos ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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Toluene
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Ethanol
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
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Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water.
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Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Formyl-4-(3-nitrophenyl)phenol.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally related compounds.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
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Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
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Phenolic proton (-OH): A broad singlet around δ 11.0-11.5 ppm, the chemical shift of which can be concentration-dependent.
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Aromatic protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm. The protons on the phenol ring will likely appear as doublets and a doublet of doublets, while the protons on the nitrophenyl ring will show a more complex pattern.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum in CDCl₃ would show characteristic peaks for:
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Aldehyde carbonyl carbon: δ 190-195 ppm.
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Aromatic carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the hydroxyl group will be downfield, as will the carbons attached to the nitro and formyl groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands (in cm⁻¹):
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O-H stretch (phenolic): A broad band in the region of 3200-3400 cm⁻¹.
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C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
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C=O stretch (aldehyde): A strong absorption band around 1650-1670 cm⁻¹.
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N-O stretch (nitro group): Two strong bands around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).
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C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum, likely obtained through electrospray ionization (ESI-MS), should show the molecular ion peak [M-H]⁻ at m/z 242.04, corresponding to the deprotonated molecule.
Potential Applications and Biological Activities
While direct experimental evidence for the biological activity of 2-Formyl-4-(3-nitrophenyl)phenol is not extensively documented, the structural motifs present in the molecule suggest several potential areas of application, particularly in medicinal chemistry.
Antimicrobial Activity
Nitroaromatic compounds and substituted salicylaldehydes have been reported to exhibit significant antimicrobial properties.[6][7] The presence of both the nitro group and the phenolic aldehyde functionality in 2-Formyl-4-(3-nitrophenyl)phenol makes it a promising candidate for the development of novel antibacterial and antifungal agents.
Anticancer Potential
Several nitro-substituted aromatic compounds have been investigated for their anticancer activities.[8][9] The proposed mechanisms often involve the induction of oxidative stress and apoptosis in cancer cells. Therefore, 2-Formyl-4-(3-nitrophenyl)phenol could serve as a lead compound for the design and synthesis of new anticancer drugs.
Intermediate in Organic Synthesis
The aldehyde and hydroxyl groups of 2-Formyl-4-(3-nitrophenyl)phenol are reactive functionalities that can be further modified to synthesize a variety of more complex molecules, including Schiff bases, chalcones, and heterocyclic compounds with potential applications in materials science and medicinal chemistry.[2]
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- 1. dcfinechemicals.com [dcfinechemicals.com]
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- 5. rsc.org [rsc.org]
- 6. oatext.com [oatext.com]
- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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